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Compound of Interest

Compound Name: Azido-PEG12-alcohol

Cat. No.: B11828363 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, reactivity,

and common applications of Azido-PEG12-alcohol. This bifunctional molecule is a

cornerstone in the field of bioconjugation and drug development, primarily utilized as a

hydrophilic linker to connect molecules of interest. Its unique combination of an azide group, a

polyethylene glycol (PEG) spacer, and a terminal hydroxyl group offers researchers a versatile

tool for creating complex bioconjugates, including antibody-drug conjugates (ADCs) and

proteolysis-targeting chimeras (PROTACs).

Core Chemical Properties
Azido-PEG12-alcohol, systematically named 35-azido-3,6,9,12,15,18,21,24,27,30,33-

undecaoxapentatriacontan-1-ol, is a well-defined, monodisperse PEG linker.[1] The presence

of the twelve ethylene glycol units confers high water solubility to the molecule and any

conjugate it is a part of.[1][2] This increased hydrophilicity can improve the pharmacokinetic

properties of therapeutic molecules by reducing aggregation and improving in vivo stability.
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Property Value References

Chemical Formula C24H49N3O12 [1]

Molecular Weight 571.67 g/mol [1]

CAS Number 1821464-55-4, 73342-16-2

Appearance Liquid or White Solid

Purity Typically >95%

Solubility
Soluble in water, DMSO, DMF,

and DCM.

Table 1: Key Chemical and Physical Properties of Azido-PEG12-alcohol

Stability and Storage
Proper handling and storage are crucial to maintain the integrity of Azido-PEG12-alcohol. For

long-term storage (months to years), it is recommended to store the compound at -20°C in a

dry, dark environment. For short-term storage (days to weeks), refrigeration at 0-4°C is

sufficient. The compound is stable enough for shipping at ambient temperatures for a few

weeks.

Reactivity and Functional Groups
The utility of Azido-PEG12-alcohol stems from its two distinct functional groups: the terminal

azide and the terminal hydroxyl group.

The Azide Group: A Gateway to "Click" Chemistry
The azide moiety is a key player in "click" chemistry, a class of reactions known for their high

efficiency, specificity, and biocompatibility. This makes the azide group on Azido-PEG12-
alcohol an ideal handle for conjugation to a wide range of molecules. It readily participates in

two main types of cycloaddition reactions:

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This robust and highly reliable

reaction joins the azide with a terminal alkyne to form a stable triazole linkage. The reaction
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is typically catalyzed by a Cu(I) source, often generated in situ from a Cu(II) salt and a

reducing agent like sodium ascorbate.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This copper-free click reaction utilizes

a strained alkyne, such as a dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), to

react with the azide. The release of ring strain drives the reaction forward, eliminating the

need for a potentially cytotoxic copper catalyst and making it highly suitable for applications

in living systems.

The Hydroxyl Group: A Site for Further Derivatization
The terminal hydroxyl group provides an additional site for chemical modification. It can be

functionalized through various standard organic chemistry reactions, such as esterification or

etherification, to introduce other reactive groups or to attach it to a solid support. This dual

functionality allows for the sequential or orthogonal synthesis of complex molecular

architectures.

Experimental Protocols
The following are detailed methodologies for key experiments involving Azido-PEG12-alcohol.
These protocols are intended as a starting point and may require optimization based on the

specific substrates and desired outcomes.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne
Cycloaddition (CuAAC)
This protocol describes a general procedure for the conjugation of Azido-PEG12-alcohol to a

molecule containing a terminal alkyne.

Materials:

Azido-PEG12-alcohol

Alkyne-functionalized molecule of interest

Copper(II) sulfate (CuSO4)

Sodium Ascorbate
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Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-

yl)methyl]amine (TBTA) as a Cu(I)-stabilizing ligand

Reaction Buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

Degassing equipment (e.g., nitrogen or argon gas)

Procedure:

Reagent Preparation:

Prepare a stock solution of Azido-PEG12-alcohol (e.g., 10 mM in DMSO).

Prepare a stock solution of the alkyne-functionalized molecule in a compatible solvent.

Prepare a stock solution of CuSO4 (e.g., 100 mM in deionized water).

Prepare a fresh stock solution of Sodium Ascorbate (e.g., 1 M in deionized water)

immediately before use.

Prepare a stock solution of the THPTA or TBTA ligand (e.g., 50 mM in DMSO/water).

Reaction Setup:

In a reaction vessel, add the alkyne-functionalized molecule to the reaction buffer to

achieve the desired final concentration.

Add Azido-PEG12-alcohol to the reaction mixture, typically at a 1.1 to 1.5 molar excess

relative to the alkyne.

Add the Cu(I)-stabilizing ligand to the mixture. A 5-fold molar excess of ligand to copper is

often used.

Degas the reaction mixture by bubbling with nitrogen or argon for 15-30 minutes to

remove oxygen, which can oxidize the Cu(I) catalyst.

Reaction Initiation and Incubation:
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Initiate the reaction by adding the CuSO4 stock solution, followed immediately by the

freshly prepared sodium ascorbate stock solution. A final concentration of 0.1-1 mM

CuSO4 and 1-5 mM sodium ascorbate is common.

Allow the reaction to proceed at room temperature for 1-4 hours. The reaction progress

can be monitored by techniques such as LC-MS or TLC.

Purification:

Upon completion, the product can be purified using methods appropriate for the conjugate,

such as size exclusion chromatography, reversed-phase HPLC, or dialysis to remove

unreacted reagents and the copper catalyst.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition
(SPAAC)
This protocol outlines a general procedure for the copper-free conjugation of Azido-PEG12-
alcohol to a molecule functionalized with a DBCO group.

Materials:

Azido-PEG12-alcohol

DBCO-functionalized molecule of interest

Reaction Buffer (e.g., PBS, pH 7.4)

DMSO or other suitable organic solvent

Procedure:

Reagent Preparation:

Prepare a stock solution of Azido-PEG12-alcohol (e.g., 10 mM in DMSO).

Prepare a stock solution of the DBCO-functionalized molecule in a compatible solvent.

Ensure the solvent is miscible with the aqueous reaction buffer.
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Reaction Setup:

In a reaction vessel, dissolve the DBCO-functionalized molecule in the reaction buffer.

Add the Azido-PEG12-alcohol stock solution to the reaction mixture. A molar excess of

1.5 to 10-fold of one reactant can be used to drive the reaction to completion. The final

concentration of the organic solvent should typically be kept below 10-15% to avoid

precipitation of biomolecules.

Reaction Incubation:

Incubate the reaction at room temperature for 4-12 hours, or at 4°C overnight. The

reaction progress can be monitored by observing the disappearance of the DBCO

absorbance at approximately 310 nm using UV-Vis spectroscopy, or by LC-MS.

Purification:

Purify the conjugate using a method suitable for the product, such as size exclusion

chromatography or HPLC, to remove any unreacted starting materials.

Applications and Workflows
Azido-PEG12-alcohol is a versatile tool in the development of complex biomolecules and

therapeutic agents. Below are diagrams illustrating its application in two key areas.

Step 1: Functionalization

Step 2: Click Reaction
Step 3: Final Conjugate

Protein Introduce Alkyne Group

e.g., NHS-alkyne

Alkyne-modified
Protein

CuAAC Reaction
(CuSO4, NaAsc)Azido-PEG12-alcohol Protein-PEG12-alcohol

Conjugate
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Click to download full resolution via product page

Figure 1: General workflow for protein bioconjugation using Azido-PEG12-alcohol via
CuAAC.

The workflow in Figure 1 illustrates the conjugation of Azido-PEG12-alcohol to a protein.

Initially, the protein is functionalized with an alkyne group. Subsequently, the alkyne-modified

protein is reacted with Azido-PEG12-alcohol through a copper-catalyzed click reaction to form

a stable conjugate. The terminal hydroxyl group on the PEG linker remains available for further

modification if desired.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/product/b11828363?utm_src=pdf-body-img
https://www.benchchem.com/product/b11828363?utm_src=pdf-body
https://www.benchchem.com/product/b11828363?utm_src=pdf-body
https://www.benchchem.com/product/b11828363?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11828363?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Mechanism of Action
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Figure 2: Logical workflow for the synthesis and mechanism of action of a PROTAC utilizing
Azido-PEG12-alcohol.

Figure 2 depicts a common strategy for synthesizing a PROTAC molecule. The hydroxyl group

of Azido-PEG12-alcohol is first activated to allow for the attachment of an E3 ligase ligand.

The resulting azide-functionalized linker-ligand construct is then "clicked" to a ligand for the

protein of interest (POI) that has been modified with an alkyne. The final PROTAC molecule

acts by forming a ternary complex between the POI and an E3 ubiquitin ligase, leading to the

ubiquitination and subsequent proteasomal degradation of the target protein.

Conclusion
Azido-PEG12-alcohol is a highly valuable and versatile chemical tool for researchers in the life

sciences. Its well-defined structure, hydrophilicity, and dual-functionality make it an ideal linker

for a wide array of applications, from fundamental biological studies to the development of

next-generation therapeutics. The robust and efficient click chemistry reactions enabled by its

azide group, coupled with the potential for further modification at its hydroxyl terminus, provide

a powerful platform for the construction of complex and precisely defined molecular

architectures.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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